

Zanidatamab: A Comparative Analysis Against Standard-of-Care in HER2-Positive Cancers

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This guide provides a detailed comparison of the efficacy of zanidatamab, a novel bispecific antibody, with established standard-of-care therapies for HER2-positive biliary tract cancer, gastroesophageal adenocarcinoma, and second-line breast cancer. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by clinical trial data.

Efficacy and Safety Profile of Zanidatamab

Zanidatamab is a bispecific antibody that simultaneously binds to two distinct epitopes on the HER2 receptor, leading to enhanced inhibition of HER2 signaling, receptor clustering, internalization, and degradation. This unique mechanism of action has demonstrated promising anti-tumor activity in various HER2-expressing solid tumors.[1][2]

Biliary Tract Cancer (BTC)

In the pivotal HERIZON-BTC-01 phase 2b trial, zanidatamab was evaluated in patients with previously treated, unresectable, locally advanced, or metastatic HER2-positive BTC.[3][4][5] The trial demonstrated a confirmed objective response rate (cORR) of 41.3% and a median duration of response (DoR) of 14.9 months.[3] The median overall survival (OS) was 15.5 months.[3][4]

Gastroesophageal Adenocarcinoma (GEA)



For first-line treatment of HER2-positive metastatic GEA, a phase 2 study of zanidatamab in combination with chemotherapy showed a confirmed objective response rate of 79% and a disease control rate of 92%. The 18-month overall survival rate was 84%.

Breast Cancer

While zanidatamab is still under investigation for breast cancer, the landscape of second-line HER2-positive breast cancer is dominated by antibody-drug conjugates (ADCs).

Comparative Efficacy Data

The following tables summarize the key efficacy data from pivotal clinical trials of zanidatamab and standard-of-care drugs in their respective indications.

Table 1: HER2-Positive Biliary Tract Cancer (Previously Treated)

Drug/Regim en	Trial	Objective Response Rate (ORR)	Median Duration of Response (DoR)	Median Progressio n-Free Survival (PFS)	Median Overall Survival (OS)
Zanidatamab	HERIZON- BTC-01	41.3%[3]	14.9 months[3]	5.5 months	15.5 months[3][4]
Trastuzumab + Chemotherap y	-	Historical data suggests lower response rates	-	-	-

Table 2: First-Line HER2-Positive Gastroesophageal Adenocarcinoma



Drug/Regimen	Trial	Objective Response Rate (ORR)	Median Progression- Free Survival (PFS)	Median Overall Survival (OS)
Zanidatamab + Chemotherapy	Phase 2	79%	12.0 months	Not Reached (84% at 18 mos)
Trastuzumab + Chemotherapy	ToGA	47.3%[6]	6.7 months[7]	13.5 months[6]

Table 3: Second-Line HER2-Positive Breast Cancer

Drug/Regim en	Trial	Objective Response Rate (ORR)	Median Duration of Response (DoR)	Median Progressio n-Free Survival (PFS)	Median Overall Survival (OS)
Ado- trastuzumab emtansine (T- DM1)	EMILIA	43.6%[8]	12.6 months	9.6 months[9] [10]	30.9 months[10]
Fam- trastuzumab deruxtecan- nxki (Enhertu)	DESTINY- Breast03	79.7%	Not Reached	28.8 months	Not Reached

Experimental Protocols HERIZON-BTC-01 (Zanidatamab in BTC)

- Study Design: A multicenter, open-label, single-arm, phase 2b study.
- Patient Population: Patients with HER2-amplified, unresectable, locally advanced, or metastatic BTC who had progressed on prior gemcitabine-containing therapy. Patients were



enrolled into cohorts based on HER2 immunohistochemistry (IHC) score (Cohort 1: IHC 2+ or 3+; Cohort 2: IHC 0 or 1+).

- Intervention: Zanidatamab 20 mg/kg administered intravenously every 2 weeks.
- Primary Endpoint: Confirmed objective response rate (cORR) in Cohort 1, as assessed by independent central review.

ToGA (Trastuzumab in GEA)

- Study Design: An open-label, international, phase 3, randomized controlled trial.[11]
- Patient Population: Patients with HER2-positive advanced gastric or gastro-oesophageal junction cancer.
- Intervention: Patients were randomized to receive either a chemotherapy regimen (capecitabine plus cisplatin or 5-fluorouracil plus cisplatin) alone or in combination with intravenous trastuzumab.[12]
- Primary Endpoint: Overall survival.[12][13]

EMILIA (T-DM1 in Breast Cancer)

- Study Design: A phase III, randomized, multicenter, international, open-label clinical trial.[14]
- Patient Population: Patients with HER2-positive, unresectable locally advanced or metastatic breast cancer previously treated with trastuzumab and a taxane.[9][14]
- Intervention: Patients were randomized to receive either T-DM1 or lapatinib plus capecitabine.[9][15]
- Primary Endpoints: Progression-free survival (as assessed by independent review), overall survival, and safety.[9]

DESTINY-Breast03 (Enhertu in Breast Cancer)

Study Design: A global, head-to-head, randomized, open-label, registrational Phase III trial.
 [16]

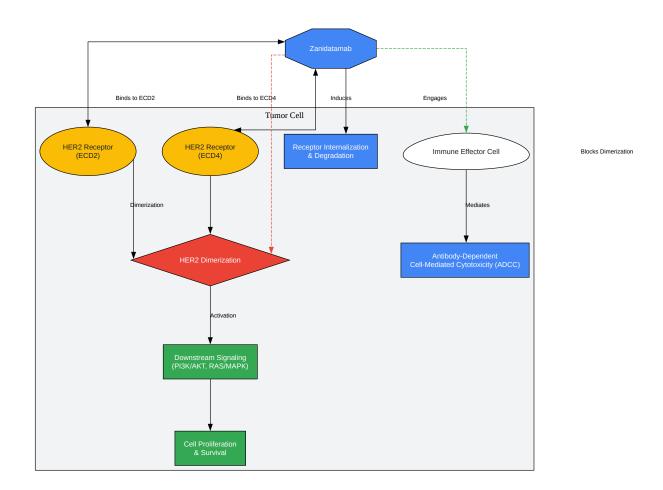


- Patient Population: Patients with HER2-positive unresectable and/or metastatic breast cancer previously treated with trastuzumab and a taxane.[16]
- Intervention: Patients were randomized to receive either Enhertu or T-DM1.[17]
- Primary Endpoint: Progression-free survival based on blinded independent central review.
 [16]

Mechanism of Action: Zanidatamab

The following diagram illustrates the proposed mechanism of action of zanidatamab, highlighting its unique bispecific binding to the HER2 receptor.





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Caption: Zanidatamab's bispecific binding to HER2 domains ECD2 and ECD4.



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